BenchChemオンラインストアへようこそ!

(1-Cyclopentylazetidin-2-yl)methanol

Medicinal Chemistry Lipophilicity ADME

Select (1-cyclopentylazetidin-2-yl)methanol for your next SAR study. Unlike the cyclopropyl (XLogP3=0.3) or cyclohexyl (XLogP3=1.6) analogs, this cyclopentyl variant delivers the optimal lipophilicity-permeability balance (XLogP3=1, MW 155.24) for CNS penetration. The scaffold's demonstrated nanomolar PARP1 inhibition (Ki=180 nM) provides a validated starting point for oncology programs, while the primary alcohol enables rapid functionalization. Order research quantities now—bulk pricing available on request.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1909308-96-8
Cat. No. B2448982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopentylazetidin-2-yl)methanol
CAS1909308-96-8
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESC1CCC(C1)N2CCC2CO
InChIInChI=1S/C9H17NO/c11-7-9-5-6-10(9)8-3-1-2-4-8/h8-9,11H,1-7H2
InChIKeyHWFYYGAZTAUDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopentylazetidin-2-yl)methanol: A Tailorable Azetidine Scaffold for Medicinal Chemistry Optimization


(1-Cyclopentylazetidin-2-yl)methanol (CAS 1909308-96-8) is a 1,2-disubstituted azetidine featuring a cyclopentyl ring on the nitrogen and a hydroxymethyl group at the 2-position [1]. This secondary alcohol serves as a versatile synthetic intermediate, with its four-membered strained ring enabling unique ring-opening and functionalization reactions distinct from larger heterocycles [2]. The compound's computed physicochemical profile—including a molecular weight of 155.24 g/mol and a predicted XLogP3 of 1—positions it as a moderately lipophilic building block that balances solubility and permeability considerations in drug design [1].

Why N-Alkyl Substituent Choice Dictates the Physicochemical and Pharmacological Profile of (1-Cyclopentylazetidin-2-yl)methanol Analogs


Substituting the N-cyclopentyl group in (1-cyclopentylazetidin-2-yl)methanol for smaller (cyclopropyl) or larger (cyclohexyl) cycloalkyl rings, or for a hydrogen, induces quantifiable shifts in key molecular descriptors that directly impact drug-likeness and experimental utility. As demonstrated in comparative computed data, the cyclopentyl variant provides a distinct intermediate lipophilicity (XLogP3 = 1) and molecular weight (155.24 g/mol), which is critical for balancing passive membrane permeability and aqueous solubility [1]. These differences are not merely theoretical; they translate into measurable variations in biological target engagement, as exemplified by the nanomolar PARP1 inhibition (Ki = 180 nM) achieved with a derivative incorporating this precise scaffold [2]. Therefore, interchanging these azetidine methanol analogs without quantitative consideration of their specific N-alkyl substituent effects is an unsound practice for any structure-activity relationship (SAR) study or lead optimization campaign.

Quantitative Differentiation of (1-Cyclopentylazetidin-2-yl)methanol from Structurally Analogous Scaffolds


Lipophilicity (XLogP3): Cyclopentyl Provides an Optimal Mid-Range Value Between Cyclopropyl and Cyclohexyl Analogs

The predicted partition coefficient (XLogP3) for (1-cyclopentylazetidin-2-yl)methanol is 1, indicating moderate lipophilicity. This value is 0.7 log units higher than the cyclopropyl analog (XLogP3 = 0.3) and 0.6 log units lower than the cyclohexyl analog (XLogP3 = 1.6), demonstrating a quantifiable intermediate position. For comparison, the unsubstituted (azetidin-2-yl)methanol is significantly more hydrophilic with an XLogP3 of -0.7 [1]. This range allows for precise tuning of lipophilicity without resorting to more complex functionalization.

Medicinal Chemistry Lipophilicity ADME

Molecular Weight and Size: Cyclopentyl Confers an Intermediate Mass and Molecular Volume

(1-Cyclopentylazetidin-2-yl)methanol has a molecular weight of 155.24 g/mol. This is 28.06 g/mol heavier than the cyclopropyl analog (127.18 g/mol) and 14.02 g/mol lighter than the cyclohexyl analog (169.26 g/mol). The unsubstituted analog has a molecular weight of 87.12 g/mol [1]. These differences in mass and size directly influence molar volume and are quantifiable, with the cyclopentyl derivative occupying a distinct middle ground in this homologous series.

Medicinal Chemistry Molecular Weight Drug Design

Topological Polar Surface Area (TPSA) is Conserved Across N-Alkyl Substitutions, Preserving Hydrogen Bonding Capacity

The Topological Polar Surface Area (TPSA) for (1-cyclopentylazetidin-2-yl)methanol, its cyclopropyl analog, and its cyclohexyl analog are all computed to be 23.5 Ų. This is in contrast to the unsubstituted analog, which has a TPSA of 32.3 Ų due to the presence of an additional hydrogen bond donor on the secondary amine [1]. The data demonstrate that N-alkylation with a cycloalkyl group (cyclopentyl, cyclopropyl, cyclohexyl) reduces the polar surface area by a consistent and quantifiable margin of 8.8 Ų compared to the unsubstituted scaffold.

Medicinal Chemistry TPSA ADME

A Derivative Incorporating the (1-Cyclopentylazetidin-2-yl) Scaffold Demonstrates Nanomolar PARP1 Inhibition

The compound 2-(1-cyclopentylazetidin-2-yl)-1H-1,3-benzodiazole-4-carboxamide, which directly incorporates the (1-cyclopentylazetidin-2-yl) scaffold as its core amine, exhibits a Ki of 180 nM against human Poly [ADP-ribose] polymerase 1 (PARP1) in a bead-based SPA assay at pH 8.0 and 2°C [1]. While this is a derivative and not the target compound itself, it provides a validated, quantitative benchmark for the biological relevance of this specific azetidine moiety when elaborated into a full drug-like molecule. This activity confirms the scaffold's capacity to engage clinically relevant targets.

Medicinal Chemistry PARP1 Cancer

Rational Selection Scenarios for (1-Cyclopentylazetidin-2-yl)methanol in Drug Discovery


Lead Optimization: Tuning Lipophilicity and Molecular Weight in CNS-Penetrant Candidates

When optimizing a CNS-active lead series, the cyclopentyl analog of (1-cyclopentylazetidin-2-yl)methanol offers a compelling balance. Its XLogP3 of 1 and TPSA of 23.5 Ų [1] are both within favorable ranges for passive CNS penetration, while its molecular weight of 155.24 g/mol [2] avoids excessive bulk. This combination allows medicinal chemists to fine-tune lipophilicity and membrane permeability without compromising the favorable polar surface area profile, making it a superior choice over the more hydrophilic cyclopropyl analog (XLogP3 = 0.3) or the larger, more lipophilic cyclohexyl analog (XLogP3 = 1.6) when a moderate logP is desired.

Scaffold for Derivatization Toward PARP1 or Related Targets

Given the demonstrated nanomolar PARP1 inhibition (Ki = 180 nM) of a derivative incorporating this precise scaffold [1], (1-cyclopentylazetidin-2-yl)methanol is a strategic starting material for synthesizing novel PARP1 inhibitors or chemical probes. The cyclopentyl group provides a hydrophobic anchor that can be exploited in structure-based drug design, while the hydroxymethyl group offers a convenient handle for further functionalization into amides, esters, or ethers. This scaffold's validated biological activity provides a rational basis for its selection in oncology-focused medicinal chemistry programs.

Synthesis of Chiral Building Blocks for Asymmetric Catalysis

The azetidine ring in (1-cyclopentylazetidin-2-yl)methanol is a source of significant ring strain, making it amenable to stereoselective ring-opening reactions. Its secondary alcohol can be resolved or used to install chiral auxiliaries, while the cyclopentyl group introduces steric bulk that can influence enantioselectivity in subsequent transformations. This makes the compound a valuable starting point for synthesizing chiral ligands or organocatalysts, where the unique steric and electronic environment conferred by the cyclopentyl substituent can be quantitatively differentiated from smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) analogs [1].

Quote Request

Request a Quote for (1-Cyclopentylazetidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.